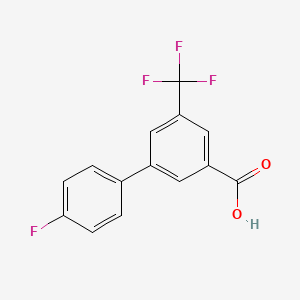

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEMQUNYBDUJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688749 | |

| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262010-56-9 | |

| Record name | 4'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The synthesis of complex organic molecules is the bedrock of modern drug discovery and materials science. Among the vast constellation of valuable scaffolds, fluorinated biaryl carboxylic acids hold a position of particular prominence. The strategic incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a prime exemplar of this molecular architecture, representing a key building block for a variety of advanced applications. This guide provides a comprehensive, in-depth technical overview of its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to the formation of the central biaryl C-C bond as the key strategic step. The Suzuki-Miyaura cross-coupling reaction emerges as the most robust and versatile method for this transformation, prized for its mild reaction conditions and broad functional group tolerance.[1][2]

Our retrosynthetic strategy is therefore as follows:

This approach necessitates the synthesis or acquisition of two key starting materials: 3-bromo-5-(trifluoromethyl)benzoic acid and 4-fluorophenylboronic acid.

II. Synthesis of Key Starting Materials

A. Synthesis of 3-Bromo-5-(trifluoromethyl)benzoic Acid

A reliable route to 3-bromo-5-(trifluoromethyl)benzoic acid involves the oxidation of the corresponding methyl group in 3-bromo-5-(trifluoromethyl)toluene. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).

Experimental Protocol: Oxidation of 3-Bromo-5-(trifluoromethyl)toluene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)toluene (1.0 eq.). Suspend the starting material in a mixture of pyridine and water.

-

Addition of Oxidant: Heat the mixture to reflux (approximately 80-90 °C). Add potassium permanganate (KMnO₄) (2.0-3.0 eq.) portion-wise over a period of 1-2 hours. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

-

Acidification and Extraction: Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 1-2. The desired product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-5-(trifluoromethyl)benzoic acid.

B. 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is a commercially available reagent. For the purposes of this guide, we will assume its acquisition from a reputable chemical supplier. It is crucial to ensure the quality and purity of this starting material, as impurities can negatively impact the efficiency of the subsequent Suzuki-Miyaura coupling reaction.

III. The Core Synthesis: Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-5-(trifluoromethyl)benzoic acid with 4-fluorophenylboronic acid. The choice of catalyst, base, and solvent system is critical for achieving a high yield and purity of the final product.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice. Alternatively, a palladium(II) precatalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) can be used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands can significantly impact the reaction's efficiency by influencing the stability and reactivity of the palladium complex.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[1] Aqueous solutions of inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed.

-

Solvent System: A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base. Common choices include mixtures of toluene, ethanol, and water, or dioxane and water. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq.), 4-fluorophenylboronic acid (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to create an oxygen-free atmosphere.

-

Solvent and Base Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). In a separate vial, prepare a solution of the base (e.g., Na₂CO₃, 2.0-3.0 eq.) in degassed water. Add the base solution to the reaction mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl bromide is consumed. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

IV. Product Characterization and Data

| Property | Expected Value |

| Molecular Formula | C₁₄H₈F₄O₂ |

| Molecular Weight | 296.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in searched literature. Expected to be a crystalline solid with a defined melting point. |

| Yield | Dependent on specific reaction conditions, but yields for similar Suzuki couplings are often in the range of 70-95%. |

Spectroscopic Data (Predicted/Analogous):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the trifluoromethyl-substituted ring will appear as multiplets, and the protons on the fluorophenyl ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 14 carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons on the fluorophenyl ring will show splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the trifluoromethyl group and another for the fluorine atom on the phenyl ring.

V. Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

3-Bromo-5-(trifluoromethyl)benzoic Acid: May cause skin and eye irritation.

-

4-Fluorophenylboronic Acid: Harmful if swallowed and may cause respiratory irritation.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Organic Solvents (Toluene, Dioxane): Flammable and have associated health risks.

Consult the Safety Data Sheets (SDS) for each reagent for detailed safety information.

VI. Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a sound understanding of the underlying chemical principles. The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route to this valuable fluorinated biaryl carboxylic acid. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers can reliably produce this important building block for a wide range of applications in the pharmaceutical and materials science industries.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Google Patents. (n.d.). CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

- Google Patents. (n.d.). CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.

-

Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, (xiii), 324-341. [Link]

Sources

chemical properties of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid

An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a polysubstituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with two potent electron-withdrawing groups—a trifluoromethyl group (-CF3) and a fluorine atom—imparts a unique combination of physicochemical properties. The trifluoromethyl group is a well-established bioisostere for chlorine and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The fluorophenyl moiety further modulates electronic properties and can participate in specific interactions with biological targets.

This guide provides a comprehensive overview of the chemical properties of this compound, grounded in established principles and data from analogous structures. We will explore its synthesis, structural characteristics, predicted physicochemical properties, reactivity, and potential applications, offering field-proven insights for professionals in drug discovery and development.

PART 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and industrially scalable route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideal for linking two aryl fragments with high efficiency and functional group tolerance[3][4][5]. The proposed pathway involves coupling 3-bromo-5-(trifluoromethyl)benzoic acid with (4-fluorophenyl)boronic acid .

Causality of Experimental Design

The choice of reactants and conditions is critical due to the electronic nature of the substrates. The aryl bromide is electron-deficient due to the strong withdrawing effects of both the -COOH and -CF3 groups. This property facilitates the initial oxidative addition step to the Palladium(0) catalyst but can make subsequent steps, like reductive elimination, more challenging. Therefore, the selection of a suitable catalyst, ligand, and base is paramount for achieving a high yield.

-

Catalyst System : For electron-deficient and sterically hindered aryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often required. Ligands such as XPhos, SPhos, or triphenylphosphine (PPh3) effectively promote both oxidative addition and reductive elimination[3][6]. A pre-formed Pd(0) source like Pd(PPh₃)₄ can be effective, though modern palladacycle precatalysts (e.g., G2 or G3 type) offer greater robustness[6].

-

Base : The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. A moderately strong base is required to activate the boronic acid without causing decomposition of the sensitive substrates. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices, offering good solubility in common organic solvents and sufficient basicity to drive the reaction[4][6].

-

Solvent : A polar aprotic solvent system is typically used to ensure the solubility of all components, including the inorganic base. A mixture of a solvent like 1,4-dioxane or toluene with water is a standard choice, facilitating both the organic and inorganic phases of the catalytic cycle[4][6].

Experimental Workflow Diagram

Caption: Workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Protocol

-

Reaction Setup : To a dry round-bottom flask, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq.), (4-fluorophenyl)boronic acid (1.1–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., Cs₂CO₃, 2.0–3.0 eq.).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10–15 minutes.

-

Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Heating : Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up : After cooling to room temperature, acidify the mixture with 1M HCl to protonate the carboxylate salt, causing the product to precipitate or become soluble in an organic layer.

-

Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure this compound.

PART 2: Structural Elucidation & Physicochemical Properties

The structural features of this molecule significantly influence its chemical and physical properties.

Predicted Physicochemical Data

| Property | Value | Source/Justification |

| Molecular Formula | C₁₄H₈F₄O₂ | - |

| Molecular Weight | 296.21 g/mol | - |

| Appearance | White to off-white crystalline solid | Predicted based on similar benzoic acid derivatives[7]. |

| Predicted pKa | 3.2 – 3.6 | The pKa of 3-fluorobenzoic acid is 3.86[8], and the pKa of 3-(trifluoromethyl)benzoic acid is ~3.7. The combined electron-withdrawing effects of the -CF₃ group and the 4-fluorophenyl ring are expected to increase the acidity (lower the pKa) of the carboxylic acid compared to either analog alone. |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and THF. | Aromatic carboxylic acids generally have low aqueous solubility. Fluorinated compounds often exhibit good solubility in polar aprotic solvents like DMSO[9][10]. |

| Predicted LogP | > 4.0 | The presence of the trifluoromethyl group and the additional phenyl ring significantly increases lipophilicity compared to simpler benzoic acids[1][11]. |

Expected Spectral Characteristics

-

¹H NMR : The spectrum would be complex in the aromatic region (7.5-8.5 ppm). Protons on the trifluoromethyl-substituted ring will appear as singlets or narrow multiplets. Protons on the 4-fluorophenyl ring will appear as two doublets of doublets (an AA'BB' system) due to coupling with each other and with the ¹⁹F atom. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D₂O[12].

-

¹³C NMR : The spectrum will show distinct signals for all 14 carbons. The carboxyl carbon will be downfield (~165-170 ppm). The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Carbons bearing fluorine will show large C-F coupling constants.

-

¹⁹F NMR : Two distinct signals are expected. One for the -CF₃ group (around -63 ppm) and one for the fluorine on the phenyl ring (around -110 to -120 ppm).

-

Mass Spectrometry (EI/ESI) : The molecular ion peak [M]⁺ or [M-H]⁻ would be readily observable at m/z 296. Common fragmentation patterns would include the loss of -OH, -COOH, and potentially the -CF₃ group[13][14].

PART 3: Chemical Reactivity and Stability

The reactivity of this compound is dominated by its carboxylic acid functional group and the robust nature of its aromatic framework.

-

Carboxylic Acid Reactions : The -COOH group can undergo standard transformations to form esters, amides, acid chlorides, and other derivatives. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs)[15].

-

Aromatic Core Stability : The C-F and C-CF₃ bonds are exceptionally strong and stable to chemical, thermal, and metabolic degradation[1]. The aromatic rings are deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the substituents.

-

Incompatibilities : The compound should be stored away from strong oxidizing agents and strong bases[7].

PART 4: Applications in Drug Development and Materials Science

The unique combination of a biaryl scaffold, a trifluoromethyl group, and a fluorine atom makes this molecule a highly attractive building block for modern drug discovery.

Rationale for Use in Medicinal Chemistry

-

Metabolic Stability : The trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots, increase the half-life of a drug, and reduce patient dosage[1][2].

-

Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity (LogP) of a molecule, which can improve its ability to cross cellular membranes and reach its biological target[1][11].

-

Modulation of Acidity : The electron-withdrawing groups increase the acidity of the carboxyl group, ensuring it is ionized at physiological pH. This can be crucial for solubility or for forming ionic interactions with a target receptor.

-

Binding Interactions : The fluorine atoms can participate in favorable hydrogen bonds and dipole-dipole interactions within a protein's binding pocket, potentially increasing the affinity and selectivity of the drug candidate.

-

Scaffold for Efflux Pump Inhibitors : Polysubstituted aromatic structures are known to inhibit efflux pumps like P-glycoprotein (P-gp), which are a major cause of multidrug resistance in cancer and infectious diseases. A pyrrole derivative containing a 3-(4-fluorophenyl) moiety has been identified as a dual inhibitor of human P-gp and the S. aureus NorA efflux pump, suggesting that this chemical motif is promising for overcoming drug resistance[16].

Logical Diagram of Application Potential

Caption: Relationship between structure, properties, and applications.

Conclusion

This compound is a sophisticated chemical building block with significant potential. While direct experimental data is sparse, a robust understanding of its properties can be derived from established chemical principles and data on analogous compounds. Its synthesis is readily achievable via modern cross-coupling methods, and its unique electronic and steric properties make it a valuable tool for medicinal chemists aiming to design next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for researchers seeking to leverage the distinct advantages of this powerful fluorinated molecule.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Retrieved January 15, 2026, from [Link]

- Hans, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 15, 2026, from [Link]

- Kütt, A., et al. (2018).

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzoic acid. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

- Singh, P., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 13(19), 5424-31.

-

Various Authors. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved January 15, 2026, from [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved January 15, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bipm.org [bipm.org]

- 11. jelsciences.com [jelsciences.com]

- 12. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 13. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 16. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid CAS number

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid for Advanced Research

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the rationale behind its use, its synthesis, and its application in creating novel therapeutic agents.

This compound is a bi-aryl organic compound distinguished by the presence of two different fluorine-containing moieties: a para-substituted fluorophenyl ring and a meta-substituted trifluoromethyl group on the benzoic acid core. This specific arrangement of electron-withdrawing groups creates a unique electronic and conformational profile, making it a valuable scaffold in drug design.

CAS Number: 1262010-56-9[1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₄O₂ | [1] |

| Molecular Weight | 284.2 g/mol | [1] |

| Purity | ≥97% | [1] |

| InChI | InChI=1S/C14H8F4O2/c15-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(6-9)14(16,17)18/h1-7H,(H,19,20) | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F | |

| Appearance | White to off-white solid/powder | [2][3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | [3] |

The Strategic Role of Fluorine Moieties in Drug Design

The incorporation of fluorine, and specifically the trifluoromethyl (-CF₃) group, into potential drug candidates is a cornerstone of modern medicinal chemistry.[4][5] These substitutions are not arbitrary; they are deliberate strategies to enhance the pharmacological profile of a molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] Substituting a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[4]

-

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[4][6] This is a critical factor for improving a drug's absorption, distribution, and ability to reach its biological target.

-

Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds) with amino acid residues in a target protein's binding pocket, thereby increasing binding affinity and potency.

-

Modulation of pKa: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups. For this compound, this effect increases the acidity of the carboxylic acid group, which can influence its ionization state, solubility, and interaction with biological targets.

The presence of both a single fluorine atom and a trifluoromethyl group on this molecule provides a multi-faceted tool for medicinal chemists to fine-tune these critical properties.

Synthesis Pathway: A Mechanistic Approach

The most logical and widely adopted method for synthesizing bi-aryl compounds like this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is favored for its high tolerance of various functional groups and its reliable C-C bond formation.

Proposed Synthetic Workflow

The synthesis involves coupling a boronic acid derivative with an aryl halide. In this case, (4-fluorophenyl)boronic acid is coupled with 3-bromo-5-(trifluoromethyl)benzoic acid.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative example based on standard Suzuki coupling procedures and should be adapted and optimized for specific laboratory conditions.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-(trifluoromethyl)benzoic acid (1 equivalent) and (4-fluorophenyl)boronic acid (1.1-1.5 equivalents).

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents) and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio). Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up:

-

Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Applications in Drug Discovery and Development

This compound is primarily used as a molecular building block or scaffold for constructing more complex and biologically active molecules.[1] Its rigid bi-aryl structure provides a defined three-dimensional orientation for appending other pharmacophores, while its inherent properties (lipophilicity, metabolic stability) contribute favorably to the overall profile of the final compound.

A key application area is in the development of PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders, where it can serve as a component of the ligand that binds to the target protein or as part of the linker architecture.[1]

Caption: Conceptual workflow for using the compound as a scaffold.

Its derivatives have been explored for activity against various biological targets. For example, related structures containing trifluoromethylphenyl groups have shown potent activity as anti-Gram-positive bacterial agents, demonstrating the utility of this chemical motif in addressing antibiotic resistance.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The following information is synthesized from safety data for structurally similar fluorinated benzoic acids.

GHS Hazard Classification: Based on analogous compounds, it is likely classified as:

| Precautionary Measure | Protocol | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated area/fume hood. | [9][10] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [9][10] |

| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, seek medical attention. | [10][11] |

| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice. | [10][11] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [10][11] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place at ambient temperature. | [2][10] |

| Incompatibility | Incompatible with strong oxidizing agents and strong bases. | [3] |

Conclusion

This compound (CAS: 1262010-56-9) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its carefully designed structure, featuring dual fluorine-containing moieties, provides a powerful platform for enhancing the metabolic stability, lipophilicity, and binding affinity of novel drug candidates. A thorough understanding of its synthesis, physicochemical properties, and the rationale behind its application empowers researchers to leverage its full potential in the development of next-generation therapeutics.

References

-

3,4,5-Trifluorobenzoic acid - Australia Pacific LNG . Australia Pacific LNG. (2016-05-26). Available at: [Link]

-

Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester . Cheméo. Available at: [Link]

-

3-Fluoro-5-trifluoromethylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester . Cheméo. Available at: [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. Google Patents.

- CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents. Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Exploratory Research in Chemistry and Life Sciences. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . MDPI. Available at: [Link]

-

Exploring Applications: 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Research . Ningbo Inno Pharmchem Co.,Ltd. (2026-01-09). Available at: [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione . Hovione. (2024-02-15). Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. jelsciences.com [jelsciences.com]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aplng.com.au [aplng.com.au]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Biological Activity of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid is a synthetic biphenyl carboxylic acid derivative featuring fluorine and trifluoromethyl substitutions, moieties known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While direct and extensive biological data for this specific compound is not prolific in publicly accessible literature, its structural motifs are prevalent in a wide array of pharmacologically active agents. This technical guide will, therefore, provide a comprehensive analysis of its chemical characteristics, established synthetic routes, and, most critically, an in-depth exploration of its potential biological activities. This exploration is founded on a robust analysis of structure-activity relationships (SAR) gleaned from closely related fluorinated biphenyl carboxylic acid derivatives. The insights presented herein are intended to catalyze further investigation into the therapeutic promise of this and similar chemical entities.

Introduction: The Strategic Importance of Fluorinated Biphenyl Carboxylic Acids in Medicinal Chemistry

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The inherent rigidity of the biphenyl system, coupled with the ionizable carboxylic acid group, provides a versatile platform for designing molecules that can interact with a variety of biological targets.[2] The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design, offering a means to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4]

The trifluoromethyl group, in particular, is known to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging a drug's half-life.[3] Furthermore, both fluorine and trifluoromethyl groups can significantly impact a compound's lipophilicity, which is a critical determinant of its ability to cross cellular membranes and access its target.[3] Given these well-established principles, this compound represents a molecule of considerable interest for the development of novel therapeutics.

Physicochemical Properties and Synthesis

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₄H₈F₄O₂ | N/A |

| Molecular Weight | 296.21 g/mol | N/A |

| LogP (Octanol/Water Partition Coefficient) | High (predicted) | N/A |

| pKa (Carboxylic Acid) | Acidic (predicted) | N/A |

The synthesis of this compound can be achieved through several established synthetic methodologies for creating biphenyl structures. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this purpose.[1][2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Bromo-5-trifluoromethylbenzoic acid

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

To a reaction vessel, add 3-bromo-5-trifluoromethylbenzoic acid (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and the palladium catalyst (0.05 equivalents).

-

Add the base (2 equivalents) and the chosen solvent system.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Acidify the aqueous layer to precipitate the carboxylic acid product.

-

Collect the solid product by filtration and purify by recrystallization or column chromatography.

Potential Biological Activities: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data, the potential biological activities of this compound can be inferred from the known activities of structurally analogous compounds.

Anti-inflammatory Activity

Biphenyl carboxylic acids are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). The structural rigidity and the presence of the acidic moiety are key for their interaction with cyclooxygenase (COX) enzymes. The substitution pattern on the biphenyl rings plays a crucial role in determining the potency and selectivity of COX inhibition. The presence of fluorine and trifluoromethyl groups in the target molecule could enhance its binding affinity to the hydrophobic channels of COX enzymes.

Anticancer Activity

A number of biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some biphenyl derivatives have shown activity against estrogen receptors in breast cancer cells.[2] The lipophilic nature imparted by the fluorinated substituents in this compound could facilitate its entry into cancer cells, a prerequisite for intracellular activity.

Antimicrobial Activity

While less common, some fluorinated biphenyl derivatives have demonstrated antimicrobial properties. The fluorine and trifluoromethyl groups can enhance the compound's ability to penetrate bacterial cell walls and interfere with essential cellular processes.

Future Directions and Research Opportunities

The analysis presented in this guide strongly suggests that this compound is a compelling candidate for biological screening. Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and thorough characterization of the compound are the essential first steps.

-

In Vitro Biological Screening: A broad-based in vitro screening campaign against a panel of relevant biological targets is warranted. This should include assays for anti-inflammatory, anticancer, and antimicrobial activities.

-

Mechanism of Action Studies: For any confirmed biological activity, detailed mechanistic studies will be crucial to elucidate the mode of action.

-

Lead Optimization: Should promising activity be identified, the biphenyl scaffold offers numerous opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct biological data for this compound is currently limited, a comprehensive analysis of its structural features and the established pharmacology of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The strategic incorporation of fluorine and a trifluoromethyl group onto the privileged biphenyl carboxylic acid scaffold suggests a high probability of interesting biological activity. This technical guide serves as a foundational resource to stimulate and guide future research endeavors into this promising molecule.

References

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. PubMed. [Link]

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach | Request PDF. ResearchGate. [Link]

-

Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [Link]

-

Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening | Request PDF. ResearchGate. [Link]

-

Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC. [Link]

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

3-[5-(2-fluoro-phenyl)-[1][5][6]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents.

-

Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed. [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. [Link]

- Preparation of 2,4,5-trifluo-benzoic acid.

- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

#61 Synthesis and biological evaluation of some novel 1, 3, 5-triaryl-2-pyrazolines derivatives. Journal of Pharmaceutical Chemistry. [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [Link]

-

Synthesis and Biological Assessment of 3',4',5'-Trimethoxychalcone Derivatives against A549 and Molecular Insight Through Molecular Docking and Dynamics Studies. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Discovery of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid Derivatives

Abstract

The 3-(4-fluorophenyl)-5-trifluoromethylbenzoic acid scaffold is a key pharmacophore in modern medicinal chemistry, demonstrating significant potential across various therapeutic areas. The strategic incorporation of fluorine and a trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the discovery and development of derivatives based on this core structure. It delves into the rationale behind synthetic strategies, outlines detailed experimental protocols for biological evaluation, and explores the nuanced structure-activity relationships (SAR) that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel small molecule therapeutics.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The deliberate introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug design to modulate their biological activity and pharmacokinetic profiles.[1] The this compound core is a prime example of this approach. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can significantly influence the acidity of the carboxylic acid, which can be crucial for target engagement. Furthermore, these moieties can enhance membrane permeability and block sites of metabolism, thereby improving the oral bioavailability and in vivo half-life of drug candidates.[2]

Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to, antimicrobial,[3] anticancer,[4][5] and anti-inflammatory applications.[6] The versatility of the benzoic acid functional group allows for the facile synthesis of a diverse library of amides, esters, and other derivatives, making it an attractive starting point for lead optimization campaigns.[1]

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. A common and effective methodology involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a boronic acid and an aryl halide.

Core Scaffold Synthesis via Suzuki-Miyaura Coupling

This approach offers a robust and versatile route to the biphenyl core structure. The causality behind this choice lies in the reaction's tolerance to a wide range of functional groups and its generally high yields.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

Procedure: a. To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 3-bromo-5-(trifluoromethyl)benzoic acid, (4-fluorophenyl)boronic acid (1.2 equivalents), and the base (2-3 equivalents). b. Add the solvent system to the mixture. c. In a separate vial, prepare the palladium catalyst by mixing Pd(OAc)₂ and the phosphine ligand. Add this catalyst to the main reaction mixture. d. Degas the reaction mixture by bubbling the inert gas through it for 10-15 minutes. e. Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer to precipitate the product. g. Collect the solid product by filtration, wash with water, and dry under vacuum. h. Purify the crude product by recrystallization or column chromatography.

Rationale for Protocol Design: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation.

Diversification of the Core Scaffold

The carboxylic acid moiety of the core scaffold is a versatile handle for generating a library of derivatives. Standard amidation and esterification reactions are commonly employed.

Experimental Protocol: Amide Synthesis

-

Reactants:

-

This compound

-

A primary or secondary amine

-

A coupling agent (e.g., HATU, HBTU, EDC/HOBt)

-

A non-nucleophilic base (e.g., DIPEA, triethylamine)

-

An aprotic solvent (e.g., DMF, DCM)

-

-

Procedure: a. Dissolve this compound in the chosen solvent. b. Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid. c. Add the amine (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. e. Perform an appropriate workup, which may involve washing with aqueous solutions to remove excess reagents and byproducts. f. Purify the final amide derivative by column chromatography or recrystallization.

Biological Evaluation and Screening

The biological activity of the synthesized derivatives is assessed through a cascade of in vitro and in vivo assays tailored to the specific therapeutic target.

In Vitro Assays

Initial screening typically involves in vitro assays to determine the potency and selectivity of the compounds. For example, if the target is a specific enzyme or receptor, binding assays or functional assays are employed.

Example Protocol: Enzyme Inhibition Assay (e.g., for Kinase Targets)

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

ATP (if it's a kinase)

-

Test compounds (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., fluorescent or luminescent)

-

-

Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the assay buffer, the enzyme, and the test compound. c. Incubate for a predetermined time to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate and ATP. e. Allow the reaction to proceed for a specific duration. f. Stop the reaction and add the detection reagent. g. Measure the signal (e.g., fluorescence or luminescence) using a plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Assays

Compounds that show promising activity in biochemical assays are then evaluated in cell-based models to assess their cellular potency and potential cytotoxicity.

Example Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds

-

MTT reagent or CellTiter-Glo reagent

-

96-well plates

-

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add the MTT or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions. d. Measure the absorbance or luminescence to determine the number of viable cells. e. Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays are used to establish a structure-activity relationship (SAR), which guides the design of next-generation compounds with improved properties.

Key SAR Observations for this compound Derivatives:

-

Substitution on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly impact activity. In many cases, the 3,5-disubstitution pattern is optimal for potency.

-

Amide and Ester Modifications: The nature of the R group in the amide or ester functionality is a critical determinant of activity. Lipophilic or hydrogen-bonding groups can enhance binding to the target. For instance, studies on pyrazole derivatives have shown that polar groups on an aniline moiety can diminish antimicrobial properties.[3]

-

Fluorine and Trifluoromethyl Groups: The presence of the 4-fluoro and 5-trifluoromethyl groups is often crucial for maintaining high potency.[3] The trifluoromethyl group, in particular, can engage in favorable interactions with the target protein and enhance metabolic stability.[2][8]

Table 1: Example SAR Data for a Hypothetical Series of Kinase Inhibitors

| Compound | R Group (Amide) | IC₅₀ (nM) |

| 1a | -CH₃ | 500 |

| 1b | -CH₂CH₃ | 350 |

| 1c | -Cyclopropyl | 120 |

| 1d | -Phenyl | 85 |

| 1e | -4-Methoxyphenyl | 60 |

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Novel Targets: Exploring the activity of these derivatives against new and emerging biological targets.

-

Advanced Drug Delivery: Developing prodrugs and novel formulations to improve the pharmacokinetic and safety profiles of lead compounds.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore a vast chemical space and identify novel hits.

By integrating rational drug design, efficient synthetic methodologies, and robust biological evaluation, the full therapeutic potential of this compound derivatives can be realized.

References

-

4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Two Methods for Direct ortho-Arylation of Benzoic Acids. (2009). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. (2017). PubMed Central. Retrieved January 15, 2026, from [Link]

-

2-(3-Aryl-5-pyrazolyl)benzoic acid chemistry. (1974). ACS Publications. Retrieved January 15, 2026, from [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoicacid: Leading the way in innovation in chemicals. (n.d.). Retrieved January 15, 2026, from [Link]

-

Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2014). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). (n.d.). Retrieved January 15, 2026, from [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. (2010). PubMed. Retrieved January 15, 2026, from [Link]

-

Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. (2010). PubMed. Retrieved January 15, 2026, from [Link]

-

3-Fluoro-5-(trifluoromethyl)benzoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved January 15, 2026, from [Link]

-

Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. (2017). PubMed. Retrieved January 15, 2026, from [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.

-

A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. (n.d.). Retrieved January 15, 2026, from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (n.d.). Retrieved January 15, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid

Introduction

This compound is a biphenyl carboxylic acid derivative featuring two key halogen substituents: a fluorine atom and a trifluoromethyl group. Such structures are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by these functionalities. Fluorine-containing motifs are known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The trifluoromethyl group, a strong electron-withdrawing substituent, further modulates the electronic properties and acidity of the molecule.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for unambiguous structure verification and purity assessment. This guide offers a detailed analysis of the expected spectroscopic data for this compound, presented from the perspective of a Senior Application Scientist.

Disclaimer: The spectroscopic data presented herein are predicted values based on established principles of spectroscopy and analysis of structurally analogous compounds. These serve as a representative guide for researchers working with this molecule or similar chemical structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this particular molecule, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), and their proximity to other nuclei (spin-spin coupling).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-COOH | 11.0 - 13.0 | br s | - |

| H-4 | 8.3 - 8.5 | s | - |

| H-2 | 8.1 - 8.3 | s | - |

| H-6 | 7.9 - 8.1 | s | - |

| H-2', H-6' | 7.5 - 7.7 | t | J(H,F) ≈ 8.7, J(H,H) ≈ 8.7 |

| H-3', H-5' | 7.1 - 7.3 | t | J(H,F) ≈ 8.7, J(H,H) ≈ 8.7 |

Interpretation and Expert Insights:

-

Carboxylic Acid Proton (H-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and solvent.

-

Benzoic Acid Ring Protons (H-2, H-4, H-6): These protons are on an electron-deficient aromatic ring due to the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups. This deshielding effect shifts them downfield. They are expected to appear as sharp singlets or very narrowly split multiplets, as their coupling to each other is over four bonds (meta-coupling), which is often too small to be resolved.

-

4-Fluorophenyl Ring Protons (H-2', H-6' and H-3', H-5'): These protons will appear as two distinct signals, each integrating to two protons. Due to the symmetry of the 4-fluorophenyl ring, H-2' and H-6' are chemically equivalent, as are H-3' and H-5'. They will likely appear as apparent triplets due to coupling to both the adjacent protons and the ¹⁹F nucleus. This pattern is often referred to as a "triplet of doublets" or a complex multiplet that appears as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1' | 162 - 165 (d, ¹J(C,F) ≈ 250 Hz) |

| C-3 | 140 - 143 |

| C-1 | 135 - 138 |

| C-5 | 132 - 135 (q, ²J(C,F) ≈ 33 Hz) |

| C-4', C-5' | 129 - 131 (d, ²J(C,F) ≈ 8 Hz) |

| C-4 | 128 - 130 |

| C-2 | 126 - 128 |

| C-6 | 124 - 126 |

| CF₃ | 122 - 125 (q, ¹J(C,F) ≈ 272 Hz) |

| C-2', C-3' | 115 - 117 (d, ³J(C,F) ≈ 21 Hz) |

Interpretation and Expert Insights:

-

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears at the downfield end of the spectrum.

-

Fluorinated Carbons: The carbons directly attached to fluorine (C-1') and the trifluoromethyl group (CF₃) will exhibit large one-bond coupling constants (¹J(C,F)). The CF₃ carbon will appear as a quartet, while C-1' will be a doublet.

-

Coupling through Space: Carbons that are two or three bonds away from the fluorine atoms will also show smaller C-F couplings, which is a powerful diagnostic tool for confirming assignments. For example, C-5, adjacent to the CF₃ group, will appear as a quartet with a smaller coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

| Ar-F | -110 to -115 | m |

Interpretation and Expert Insights:

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms of the CF₃ group are equivalent and will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is characteristic of trifluoromethyl groups on an aromatic ring.

-

Aryl Fluoride (Ar-F): The single fluorine on the 4-fluorophenyl ring will appear as a multiplet due to coupling with the ortho (H-3', H-5') and meta (H-2', H-6') protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |

| 1680-1710 | C=O | Stretching (Carboxylic acid) |

| 1600, 1475 | C=C | Stretching (Aromatic) |

| 1250-1350 | C-F | Stretching (Aryl-CF₃) |

| 1100-1200 | C-F | Stretching (Aryl-F) |

Interpretation and Expert Insights:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching region.

-

C=O Stretch: The carbonyl stretch of an aromatic carboxylic acid is strong and sharp, appearing around 1700 cm⁻¹.

-

C-F Stretches: The C-F stretching vibrations of the aryl fluoride and the trifluoromethyl group will result in strong absorption bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathway for this compound under EI-MS.

Interpretation and Expert Insights:

-

Molecular Ion ([M]⁺•): The molecular ion peak should be observed at m/z = 284.

-

Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl radical, leading to a peak at m/z = 267.

-

Loss of Carboxyl Radical (•COOH): Decarboxylation is another major fragmentation pathway, resulting in a fragment at m/z = 239. This biphenyl fragment is expected to be quite stable.

-

Further Fragmentation: Further fragmentation of the biphenyl core could occur, but the fragments at m/z 267 and 239 are expected to be among the most abundant.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for compounds like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Acquisition:

-

Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Standard acquisition parameters for each nucleus should be used, with appropriate spectral widths and relaxation delays.

-

IR Spectroscopy (ATR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

-

Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after acquisition.

-

Mass Spectrometry (Direct Infusion ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Acquisition:

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity for the molecular ion.

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous structural confirmation of this compound. The predicted spectra highlight the characteristic features arising from the carboxylic acid, 4-fluorophenyl, and trifluoromethyl moieties. By carefully analyzing the chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the structure and purity of this and related compounds, which is a critical step in any drug discovery or materials science endeavor.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

A Technical Guide to the Solubility of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. It details authoritative, step-by-step protocols for both thermodynamic and kinetic solubility determination, grounded in established best practices. By explaining the causality behind experimental choices and integrating field-proven insights, this guide serves as a self-validating system for generating reliable and reproducible solubility data, a critical parameter in formulation development, process chemistry, and preclinical assessment.

Introduction: The Critical Role of Solubility

This compound is a highly functionalized aromatic carboxylic acid. Its structural motifs—a fluorinated phenyl ring and a trifluoromethyl group—are common in modern pharmacophores, introduced to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] However, these same features significantly influence the compound's physicochemical properties, most notably its solubility.

Solubility is a gatekeeper of therapeutic success. For a drug candidate to be effective, it must first dissolve.[3] Poor solubility can lead to low bioavailability, hinder formulation development, and generate unreliable data in preclinical assays.[4][5] This guide, therefore, addresses the critical need for a robust methodology to characterize the solubility of this complex molecule in a range of pharmaceutically relevant organic solvents. Organic solvents are indispensable in the pharmaceutical industry, serving as reaction media, purification agents, and vehicles for dissolving poorly water-soluble drugs for formulation and delivery.[4][6]

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is a product of its distinct structural features. A qualitative prediction of its behavior can be made by dissecting the molecule:

-

Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor. It confers a degree of polarity to the molecule and introduces pH-dependent solubility.[7][8] In protic solvents (e.g., alcohols), strong hydrogen bonding interactions are expected to enhance solubility.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic (fat-soluble).[1][2] Its presence significantly increases the molecule's hydrophobicity, suggesting lower solubility in polar solvents and higher solubility in non-polar or moderately polar organic solvents.[7] The C-F bond's strength also enhances metabolic stability.[2]

-

4-Fluorophenyl Group: The additional fluorophenyl ring further contributes to the molecule's lipophilicity and potential for π-π stacking interactions. Fluorine substitution can modulate electronic properties and binding interactions.[9]

Collectively, the molecule presents a classic challenge: a polar, ionizable head group attached to a large, lipophilic, and fluorinated scaffold. This duality means its solubility will be highly dependent on the specific solvent's properties, such as polarity, hydrogen bonding capacity, and dielectric constant.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is essential to differentiate between two types of solubility measurements, as they provide different, yet complementary, information.[3][6]

-